

# Application Notes and Protocols for PROTAC BRD9 Degradator-4 Cell Viability Assays

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## Compound of Interest

Compound Name: PROTAC BRD9 Degradator-4

Cat. No.: B10832068

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## Introduction

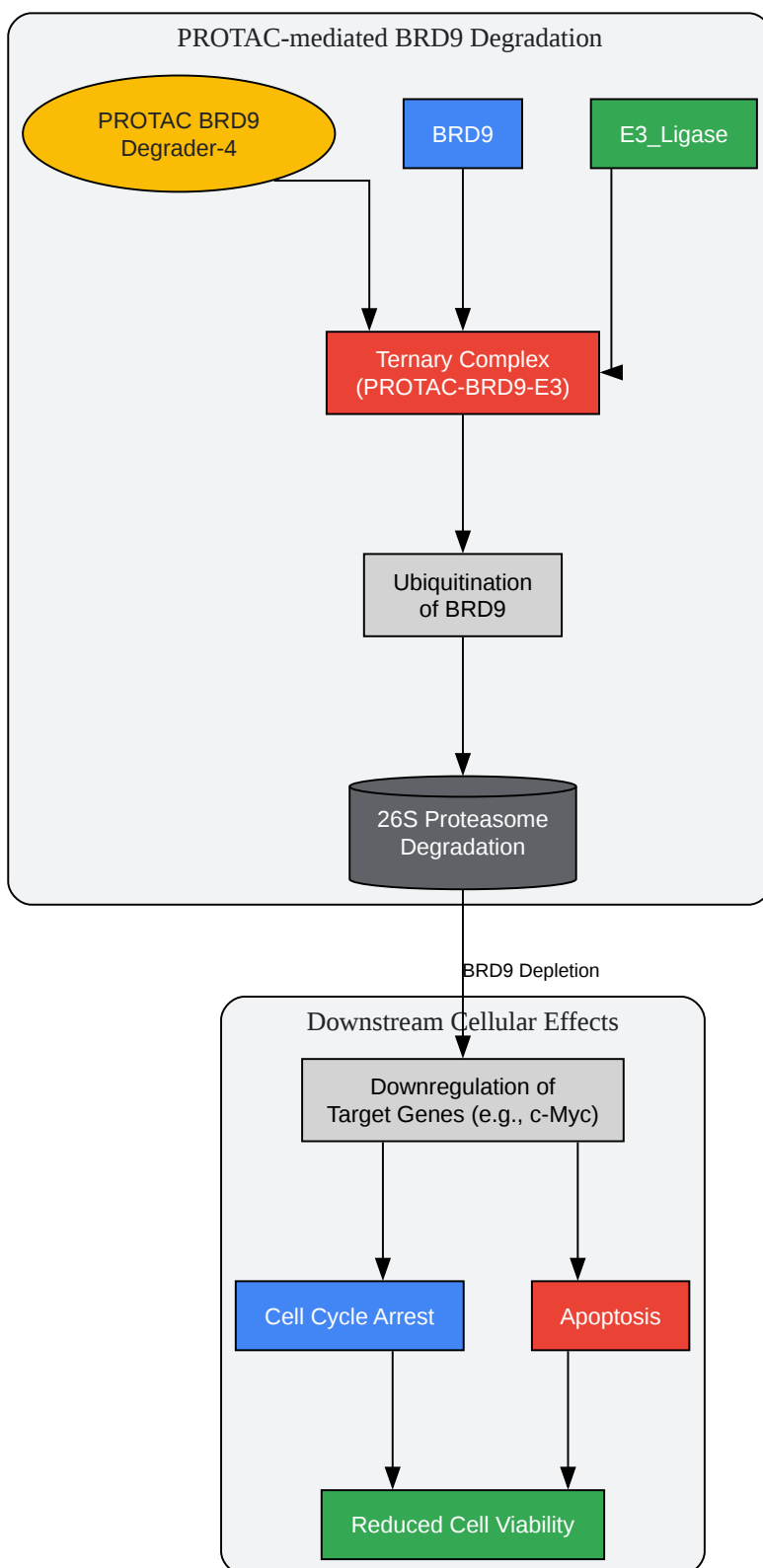
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system. **PROTAC BRD9 Degradator-4** is a heterobifunctional molecule designed to selectively target the bromodomain-containing protein 9 (BRD9) for degradation. BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a promising therapeutic target in various cancers. By inducing the degradation of BRD9, **PROTAC BRD9 Degradator-4** offers a potential therapeutic strategy to inhibit the growth of cancer cells dependent on BRD9 function.

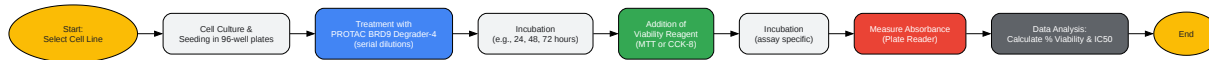
These application notes provide detailed protocols for assessing the effect of **PROTAC BRD9 Degradator-4** on cell viability using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CCK-8 (Cell Counting Kit-8) assay.

## Mechanism of Action and Signaling Pathway

**PROTAC BRD9 Degradator-4** functions by forming a ternary complex between BRD9 and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the 26S proteasome. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to downstream effects on gene transcription. BRD9 has been shown

to play a role in regulating the expression of oncogenes such as c-Myc. Its degradation can lead to cell cycle arrest and the induction of apoptosis. BRD9 is also implicated in signaling pathways such as the TGF- $\beta$ /Activin/Nodal pathway and can influence the STAT5 pathway, both of which are critical for cell proliferation and survival.





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